molecular formula C11H19F2NO2 B1391882 1-N-Boc-4-difluoromethylpiperidine CAS No. 1093759-68-2

1-N-Boc-4-difluoromethylpiperidine

Cat. No. B1391882
M. Wt: 235.27 g/mol
InChI Key: UZTUVAKJCZJUJS-UHFFFAOYSA-N
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Description

1-N-Boc-4-difluoromethylpiperidine is a chemical compound with the molecular formula C11H19F2NO2 and a molecular weight of 235.27 g/mol . It holds significant importance in the fields of research and industry.


Molecular Structure Analysis

The InChI code for 1-N-Boc-4-difluoromethylpiperidine is 1S/C11H19F2NO2/c1-11(2,3)16-10(15)14-6-4-8(5-7-14)9(12)13/h8-9H,4-7H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula .

Scientific Research Applications

  • Synthesis of Orthogonally Protected 3,7-Diazabicyclo [4.1.0] heptane

    • Orthogonally N-protected (Boc and Cbz) 3,4-aziridinopiperidine, derived from 1-N-Boc-4-difluoromethylpiperidine, is used as a building block for synthesizing 4-substituted 3-aminopiperidines, exhibiting high potential for biological activity. This process involves a multigram synthesis using simple materials like pyridine and benzyl chloride (Schramm et al., 2009).
  • Organocatalysis by Ionic Liquids in N-tert-butyloxycarbonylation of Amines

    • Ionic liquids based on 1-alkyl-3-methylimidazolium cations are utilized in N-tert-butyloxycarbonylation of amines, showing excellent chemoselectivity. These ionic liquids, including components like Boc(2)O, facilitate "electrophilic activation" through hydrogen bond formation, improving the catalytic efficiency significantly (Sarkar et al., 2011).
  • Continuous Flow Carboxylation in Medicinal Chemistry

    • A large-scale carboxylation of N-Boc-4,4-difluoropiperidine is achieved using a continuous flow process, involving α-deprotonation with s-BuLi in THF and CO2 gas trapping. This method supports the scalable preparation of carboxylic acid, crucial for medicinal chemistry research programs (Kestemont et al., 2021).
  • Chiral Brønsted Acid-Catalyzed Direct Mannich Reactions

    • Phosphoric acid derivatives, including those derived from 1-N-Boc-4-difluoromethylpiperidine, act as catalysts in direct Mannich reactions for constructing beta-aminoketones under mild conditions. This application is significant in the synthesis of various phenylglycine derivatives (Uraguchi & Terada, 2004).
  • Synthesis of Triazolyl‐Substituted 3‐Aminopiperidines for Combinatorial Chemistry

    • 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines, derived from 1-N-Boc-4-difluoromethylpiperidine, offer new scaffolds for combinatorial chemistry. These compounds are synthesized through nucleophilic aziridine ring opening and subsequent cycloaddition, demonstrating their utility in chemical synthesis (Schramm et al., 2010).
  • Palladium-Catalyzed β-Selective C(sp3)-H Arylation of N-Boc-Piperidines

    • The synthesis of 3-arylpiperidines, crucial in pharmaceutical research, involves palladium-catalyzed migrative Negishi coupling. This process uses N-Boc-4,4-difluoropiperidine for direct β-functionalization, yielding 3-aryl-N-Boc-piperidines with high selectivity and efficiency (Millet & Baudoin, 2015).

Safety And Hazards

The safety data sheet for 1-N-Boc-4-difluoromethylpiperidine indicates that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing .

properties

IUPAC Name

tert-butyl 4-(difluoromethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F2NO2/c1-11(2,3)16-10(15)14-6-4-8(5-7-14)9(12)13/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZTUVAKJCZJUJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701186377
Record name 1,1-Dimethylethyl 4-(difluoromethyl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701186377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-N-Boc-4-difluoromethylpiperidine

CAS RN

1093759-68-2
Record name 1,1-Dimethylethyl 4-(difluoromethyl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1093759-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-(difluoromethyl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701186377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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